molecular formula C15H19N3 B1621485 1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine CAS No. 21241-08-7

1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine

Cat. No. B1621485
CAS RN: 21241-08-7
M. Wt: 241.33 g/mol
InChI Key: MSWINDLFZDBCLY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine is a useful research compound. Its molecular formula is C15H19N3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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properties

CAS RN

21241-08-7

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine

InChI

InChI=1S/C15H19N3/c1-12-3-7-15(8-4-12)18(16)10-9-14-6-5-13(2)17-11-14/h3-8,11H,9-10,16H2,1-2H3

InChI Key

MSWINDLFZDBCLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCC2=CN=C(C=C2)C)N

Canonical SMILES

CC1=CC=C(C=C1)N(CCC2=CN=C(C=C2)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine with sodium thiosulfate to obtain 2-methyl-5-(N-amino-2-p-tolylaminoethyl)pyridine;
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The title compound was prepared by General Method 1. Triethylamine (13.0 mL, 94.5 mmol) was added dropwise to p-tolylhydrazine hydrochloride (5.0 g, 31.5 mmol) over a period of 5-min. The reaction mixture was stirred for additional 10 min. 5-(2-bromoethyl)-2-methylpyridine (6.3 g, 31.5 mmol) was added dropwise at 25° C. over a period of 10-15 min. The reaction mixture was stirred at RT for 1 h and the subsequently heated at 90° C. for 2-3 h at which point the reaction was found complete by TLC and LC-MS. Reaction mixture was concentrated under reduced pressure and diluted with water (50 mL) and extracted with ethyl acetate (100 mL×2). The organic layer was separated, dried (Na2SO4) and concentrated to obtain crude product as dark brown oil (16.7 g). Purification of crude product by column chromatography (silica gel, 100-200 mesh, eluent: 0-40% ethyl acetate-Hexane) furnished 1.92 g of pure product as brown liquid. Yield: 25%.
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13 mL
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5 g
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6.3 g
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Synthesis routes and methods III

Procedure details

Crude 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine (612 mg, 2.4 mmol) was dissolved in dry THF (20 cm3) in a dry 3-neck flask under an argon atmosphere and cooled until the internal temperature was between 0-5° C. Solid LiAlH4 (290 mg, 7.7 mmol) was added and the reaction allowed to warm to room temperature. Following 2 hours stirring at room temperature, the reaction was again cooled to 0° C., and quenched with MeOH until no further gas evolution was observed (˜3 cm3). Saturated NaOH solution was then added (3 cm3), followed by H2O (3 cm3), and the medium extracted with CHCl3 (3×50 cm3), the combined extracts were dried (MgSO4), and solvent removed in vacuo to yield a crude orange oil. This could be carried forward to the next step if desired, or stored below 5° C. until required.
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612 mg
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20 mL
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290 mg
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